molecular formula C15H23NO3 B14441729 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid CAS No. 78823-59-3

3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid

Cat. No.: B14441729
CAS No.: 78823-59-3
M. Wt: 265.35 g/mol
InChI Key: QZMVSLWRUVGILE-UHFFFAOYSA-N
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Description

3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid is an organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the following steps:

    Formation of the Pyridinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides.

    Attachment of the Propanoic Acid Moiety: This step may involve the reaction of the pyridinone intermediate with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)butanoic acid
  • 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)pentanoic acid

Uniqueness

3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid is unique due to its specific heptyl and propanoic acid moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

78823-59-3

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

3-(4-heptyl-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-13-8-10-16(14(17)12-13)11-9-15(18)19/h8,10,12H,2-7,9,11H2,1H3,(H,18,19)

InChI Key

QZMVSLWRUVGILE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=O)N(C=C1)CCC(=O)O

Origin of Product

United States

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